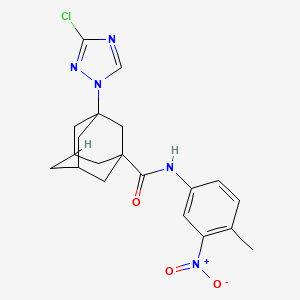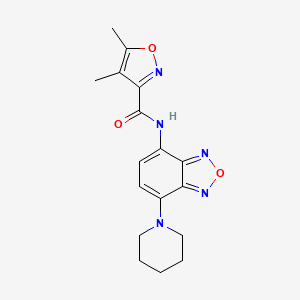
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHYL-3-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
Übersicht
Beschreibung
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHYL-3-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound It features a complex structure with a triazole ring, a nitrophenyl group, and an adamantane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHYL-3-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Nitrophenyl Group: This step may involve nitration of a phenyl precursor followed by coupling reactions.
Formation of the Adamantane Moiety: Adamantane derivatives can be synthesized through Friedel-Crafts alkylation or other suitable methods.
Final Coupling: The final step involves coupling the triazole, nitrophenyl, and adamantane moieties under specific conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties.
Biochemical Studies: Used as a probe or inhibitor in biochemical assays.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHYL-3-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The triazole ring and nitrophenyl group may play crucial roles in binding to these targets, while the adamantane moiety may enhance the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-phenyl-1-adamantanecarboxamide
- 3-(1H-1,2,4-triazol-1-yl)-N-(4-methyl-3-nitrophenyl)-1-adamantanecarboxamide
- 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-methylphenyl)-1-adamantanecarboxamide
Uniqueness
The presence of the nitrophenyl group and the specific substitution pattern on the triazole ring make 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(4-METHYL-3-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE unique. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(4-methyl-3-nitrophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-12-2-3-15(5-16(12)26(28)29)23-17(27)19-6-13-4-14(7-19)9-20(8-13,10-19)25-11-22-18(21)24-25/h2-3,5,11,13-14H,4,6-10H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKCPSYYJZSDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-NAPHTHYLOXY)METHYL]-N-(3-PYRIDYL)BENZAMIDE](/img/structure/B4379237.png)
![1-butyl-N-[1-(2-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4379240.png)
![N-(2-benzoyl-4-chlorophenyl)-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4379249.png)
![PROPYL 4-(4-FLUOROPHENYL)-5-METHYL-2-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B4379251.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4379256.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4379258.png)
![3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4379276.png)
![3,6-dichloro-N-[2-(1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4379291.png)

![3-({[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4379300.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,4-difluorobenzamide](/img/structure/B4379303.png)
![isopropyl 2-{[(4,5-dimethyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4379307.png)
![5-bromo-N-[1-(4-methylphenyl)propyl]furan-2-carboxamide](/img/structure/B4379310.png)
![N-methyl-5-[(1-naphthyloxy)methyl]-N-phenyl-2-furamide](/img/structure/B4379314.png)
